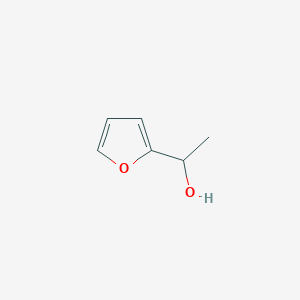

1-(Furan-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABXUIWIFUZYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863342 | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-64-4, 55664-77-2 | |

| Record name | α-Methyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylfurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylfuran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes for producing 1-(furan-2-yl)ethanol, a valuable chiral synthon, from the biomass-derived platform chemical, furfural (B47365). Two principal methodologies are explored: the direct conversion of furfural via a Grignard reaction and a two-step approach involving the synthesis and subsequent reduction of the intermediate, 2-acetylfuran (B1664036). This document offers detailed experimental protocols, a comparative analysis of the synthetic routes, and reaction pathway visualizations to support researchers in the effective synthesis of this important compound.

Introduction

1-(Furan-2-yl)ethanol is a significant chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its furan (B31954) moiety is a privileged scaffold in drug discovery. The synthesis of this secondary alcohol from furfural, a readily available biorenewable chemical, presents a sustainable alternative to petroleum-based routes. This guide details the two most prevalent methods for this transformation, providing the necessary technical details for laboratory implementation.

Synthetic Pathways from Furfural

There are two primary and well-established pathways for the synthesis of 1-(furan-2-yl)ethanol starting from furfural.

-

Route 1: Direct Synthesis via Grignard Reaction. This one-step method involves the nucleophilic addition of a methyl group to the carbonyl carbon of furfural using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI).[1] A subsequent aqueous workup yields the racemic 1-(furan-2-yl)ethanol.

-

Route 2: Two-Step Synthesis via 2-Acetylfuran. This approach first involves the conversion of furan (derivable from furfural via decarbonylation) to 2-acetylfuran through a Friedel-Crafts acylation reaction.[2] The resulting ketone is then reduced to 1-(furan-2-yl)ethanol using a chemical reducing agent or biocatalyst.[1]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on factors such as desired yield, scalability, and access to specific reagents and equipment. The following table summarizes the key quantitative data for each pathway.

| Parameter | Route 1: Grignard Reaction | Route 2: 2-Acetylfuran Synthesis & Reduction |

| Starting Material | Furfural | Furan (from Furfural) |

| Key Reagents | Methylmagnesium halide (e.g., CH₃MgBr), Anhydrous Ether/THF | Acetic anhydride (B1165640), Catalyst (e.g., H₃PO₄, ZnCl₂), Reducing agent (e.g., NaBH₄) |

| Number of Steps | 1 | 2 |

| Typical Yield | 81-98%[3] | 2-Acetylfuran synthesis: 78-92%[4][5], Reduction: High (quantitative with NaBH₄) |

| Selectivity | High for the desired secondary alcohol | High for both steps |

| Key Considerations | Requires anhydrous conditions; Grignard reagents are moisture-sensitive. | Two distinct reaction setups are needed; potential for byproduct formation in the acylation step. |

Experimental Protocols

Route 1: Grignard Reaction of Furfural

This protocol describes the synthesis of 1-(furan-2-yl)ethanol from furfural using methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methyl bromide or methyl iodide

-

Furfural

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

-

Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Furfural:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve furfural in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the furfural solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-(furan-2-yl)ethanol.

-

Route 2: Two-Step Synthesis via 2-Acetylfuran

This route involves the synthesis of 2-acetylfuran followed by its reduction.

This protocol uses phosphoric acid as a catalyst.[6]

Materials:

-

Furan

-

Acetic anhydride

-

85% Phosphoric acid

-

Chloroform or other suitable organic solvent

-

Sodium bicarbonate solution

-

Water

Procedure:

-

Reaction Setup:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).

-

-

Addition of Furan:

-

While stirring at 25 °C, add furan (0.1 mol) dropwise over approximately 1 hour.

-

-

Reaction:

-

Heat the mixture to 70 °C and maintain for 5 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 50 °C and add 200 mL of water. Stir for 30 minutes.

-

Cool to below 30 °C and extract three times with 100 mL of chloroform.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude 2-acetylfuran by vacuum distillation.

-

This protocol uses sodium borohydride (B1222165) for the reduction.[1][7]

Materials:

-

2-Acetylfuran

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether or ethyl acetate (B1210297)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve 2-acetylfuran in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

-

Addition of Reducing Agent:

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

-

Reaction:

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Acidify the mixture with dilute hydrochloric acid.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude 1-(furan-2-yl)ethanol.

-

The product can be further purified by vacuum distillation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the one-step synthesis of 1-(Furan-2-yl)ethanol via Grignard reaction.

Caption: Workflow for the two-step synthesis of 1-(Furan-2-yl)ethanol via 2-acetylfuran.

Conclusion

The synthesis of 1-(furan-2-yl)ethanol from furfural can be effectively achieved through either a direct Grignard reaction or a two-step process involving the formation and reduction of 2-acetylfuran. The choice between these methods will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]

- 2. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 3. EP0037588B1 - Method of preparing furfuryl alcohols - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 6. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-(Furan-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Furan-2-yl)ethanol, a significant chiral intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring this spectroscopic data are provided, along with a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(Furan-2-yl)ethanol, providing a detailed fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-(Furan-2-yl)ethanol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | 1.56 | Doublet (d) | 6.5 | 3H |

| -OH | ~(1.5-2.5) | Broad Singlet (br s) | - | 1H |

| H-4 (Furan) | 6.25 | Doublet (d) | 3.1 | 1H |

| H-3 (Furan) | 6.35 | Multiplet (m) | - | 1H |

| -CH(OH)- | 4.88 | Quartet (q) | 6.5 | 1H |

| H-5 (Furan) | 7.35 | Singlet (s) | - | 1H |

Data sourced from a 400 MHz spectrum in CDCl₃. The chemical shift of the hydroxyl proton can vary depending on concentration and temperature.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-(Furan-2-yl)ethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20-25 |

| -CH(OH)- | ~60-70 |

| C-3 (Furan) | ~105-110 |

| C-4 (Furan) | ~110-115 |

| C-5 (Furan) | ~140-145 |

| C-2 (Furan) | ~155-160 |

Note: These are predicted chemical shift ranges based on typical values for similar chemical environments. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-(Furan-2-yl)ethanol

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Medium |

| C-H Stretch (sp² C-H, Furan) | 3150 - 3100 | Medium |

| C=C Stretch (Furan Ring) | ~1600, ~1500 | Medium |

| C-O Stretch (Secondary Alcohol) | ~1150 - 1050 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for 1-(Furan-2-yl)ethanol

| m/z | Ion Formula | Proposed Fragment Identity |

| 112 | [C₆H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₅H₅O₂]⁺ | [M - CH₃]⁺ (Loss of a methyl radical) |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound such as 1-(Furan-2-yl)ethanol.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments used to characterize 1-(Furan-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-(Furan-2-yl)ethanol.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

1-(Furan-2-yl)ethanol sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Furan-2-yl)ethanol in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(Furan-2-yl)ethanol by their characteristic vibrational frequencies.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

1-(Furan-2-yl)ethanol sample (liquid)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of 1-(Furan-2-yl)ethanol directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with known vibrational modes of functional groups (e.g., O-H, C-H, C-O, and furan (B31954) ring vibrations).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement is complete.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(Furan-2-yl)ethanol.

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

-

Helium carrier gas

-

1-(Furan-2-yl)ethanol sample

-

Solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1-(Furan-2-yl)ethanol in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities.

-

Set the injector temperature and the GC-MS transfer line temperature appropriately to prevent condensation.

-

-

Injection and Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by the helium gas through the GC column, where it is separated from other components.

-

-

Ionization and Mass Analysis:

-

As the 1-(Furan-2-yl)ethanol elutes from the GC column, it enters the EI source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (M⁺•) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The relative abundances of the different fragment ions provide a characteristic fingerprint of the molecule.

-

References

Physical properties of 1-(Furan-2-yl)ethanol (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-(Furan-2-yl)ethanol, a versatile chiral synthon and biochemical intermediate. This compound, featuring a furan (B31954) ring linked to an ethanol (B145695) moiety, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] A comprehensive understanding of its physical characteristics is essential for its effective application in research and development.

Core Physical Properties

The physical state of 1-(Furan-2-yl)ethanol is typically a colorless to pale yellow oil or liquid at room temperature.[2][3] Key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 73-74 °C | Not widely corroborated; substance is generally liquid at room temperature. |

| Boiling Point | 167-170 °C | - |

| Density | 1.078 g/mL | at 20 °C |

Note on Melting Point: While one source reports a melting point of 73-74°C,[3] most suppliers describe the racemic mixture as a liquid at ambient temperatures.[2][3] The (R)-isomer has been described as a powder, crystals, or liquid.[4] This discrepancy suggests that the solid-state properties may vary depending on the specific isomer and purity.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly detailed in the reviewed literature. These values are typically reported in chemical databases and by commercial suppliers. The standard methods for determining these properties are outlined below.

Melting Point Determination: The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For substances that are liquids at room temperature, this property would be determined using a cryoscope or by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle warming.

Boiling Point Determination: The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. For accuracy, the atmospheric pressure should be noted, and corrections can be made to report the boiling point at standard pressure.

Density Measurement: The density of a liquid is typically measured using a pycnometer or a hydrometer. A known volume of the substance is weighed at a specific temperature, and the density is calculated by dividing the mass by the volume.

Synthetic Pathway: Asymmetric Bioreduction

1-(Furan-2-yl)ethanol is a key chiral precursor in the synthesis of various bioactive molecules.[5] Enantiomerically pure forms are often synthesized via the asymmetric reduction of the corresponding ketone, 2-acetylfuran (B1664036).[1] This biotransformation can be achieved with high efficiency and stereoselectivity using various microorganisms, such as yeast (e.g., Saccharomyces cerevisiae), which contain alcohol dehydrogenases.[1]

The following diagram illustrates the workflow for the asymmetric bioreduction of 2-acetylfuran to (R)- or (S)-1-(furan-2-yl)ethanol.

References

Stereochemical Dichotomy: An In-depth Technical Guide to (R)- and (S)-1-(Furan-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality plays a pivotal role in the pharmacological and toxicological profiles of drug candidates. The enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different biological activities. This technical guide provides a comprehensive analysis of the stereochemistry of (R)- and (S)-1-(Furan-2-yl)ethanol, two enantiomers that serve as crucial chiral building blocks in the synthesis of a wide array of biologically active compounds. This document will delve into their synthesis, physical properties, and known biological significance, offering a valuable resource for researchers in drug discovery and development.

Introduction

The furan (B31954) moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] When a stereocenter is introduced, as in the case of 1-(Furan-2-yl)ethanol, the resulting enantiomers, (R)-1-(Furan-2-yl)ethanol and (S)-1-(Furan-2-yl)ethanol, can display distinct interactions with chiral biological macromolecules such as enzymes and receptors. This stereochemical difference can lead to variations in efficacy, potency, and toxicity.[2] Understanding the unique properties of each enantiomer is therefore critical for the rational design and development of stereochemically pure pharmaceuticals.

(R)-1-(Furan-2-yl)ethanol is a known precursor to several naturally bioactive piperidine (B6355638) alkaloids and α,β-unsaturated δ-lactones, which have demonstrated antifungal, antibiotic, and cytotoxic effects.[3] Conversely, (S)-1-(Furan-2-yl)ethanol is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and as a component in flavoring agents.[4] This guide will provide a detailed comparison of these two enantiomers, focusing on their synthesis, physical properties, and biological relevance.

Physicochemical Properties

The physical properties of the individual enantiomers are crucial for their characterization and handling. While many properties are identical between enantiomers, their interaction with plane-polarized light is a key differentiator.

| Property | (R)-1-(Furan-2-yl)ethanol | (S)-1-(Furan-2-yl)ethanol |

| Molecular Formula | C₆H₈O₂ | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol [2] | 112.13 g/mol |

| Appearance | Liquid | Clear to brown liquid[4] |

| Boiling Point | Not specified | 60 - 61 °C / 8 mmHg[4] |

| Density | Not specified | 1.078 g/mL at 20 °C[4] |

| Specific Rotation ([α]D) | Not specified | -23.5 ± 1° (c=6 in ethanol)[4] |

Note: Data for some properties of the (R)-enantiomer were not available in the searched literature.

Synthesis and Chiral Separation

The enantioselective synthesis of (R)- and (S)-1-(Furan-2-yl)ethanol is most commonly achieved through the asymmetric reduction of the prochiral ketone, 2-acetylfuran (B1664036). Biocatalysis has emerged as a green and highly efficient method for this transformation.

Asymmetric Bioreduction of 2-Acetylfuran

The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been shown to produce enantiomerically pure (R)- or (S)-1-(furan-2-yl)ethanol with high yields and enantiomeric excess (>99%).[3][5] The stereochemical outcome of the reduction is dependent on the specific enzymes present in the microorganism.

Asymmetric synthesis of (R)- and (S)-1-(Furan-2-yl)ethanol.

Experimental Protocol: Asymmetric Bioreduction

A general protocol for the biocatalytic reduction of 2-acetylfuran is as follows:

-

Cultivation of Biocatalyst: A culture of the selected microorganism (e.g., Lactobacillus paracasei) is grown in an appropriate nutrient-rich medium.

-

Bioreduction: The cultured cells are harvested and resuspended in a buffer solution. The substrate, 2-acetylfuran, is added to the cell suspension.

-

Reaction Conditions: The reaction mixture is incubated under optimized conditions of temperature, pH, and agitation to facilitate the enzymatic reduction.

-

Extraction: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Purification: The extracted product is purified using techniques such as column chromatography.

-

Analysis: The enantiomeric excess of the product is determined using chiral high-performance liquid chromatography (HPLC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. Cyclodextrin-based chiral stationary phases are often effective for the separation of furan derivatives.

Workflow for Chiral HPLC Separation.

Biological Significance and Activity

Although specific data for the title compounds is lacking, a hypothetical signaling pathway can be proposed based on the known activities of furan derivatives and the common mechanisms of cytotoxicity. For instance, many cytotoxic agents induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades. It is plausible that one enantiomer of 1-(furan-2-yl)ethanol could be more potent in inducing such a pathway.

Hypothetical Apoptotic Signaling Pathway.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (R)- and (S)-1-(furan-2-yl)ethanol for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

(R)- and (S)-1-(Furan-2-yl)ethanol are valuable chiral building blocks with distinct applications in the synthesis of bioactive molecules. While the principle of stereoselective biological activity is fundamental, there is a clear need for further research to quantitatively compare the pharmacological and toxicological profiles of these two enantiomers. Such studies would provide invaluable data for drug development professionals and advance the rational design of new, safer, and more effective furan-based therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the stereochemical intricacies of these and other chiral furan derivatives.

References

Navigating the Solubility Landscape of 1-(Furan-2-yl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Furan-2-yl)ethanol, a key chiral synthon and biochemical intermediate. While specific quantitative solubility data in a range of common organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility behavior based on its molecular structure and offers detailed experimental protocols for its determination. This guide is intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development with the necessary tools to effectively utilize this versatile compound.

Understanding the Solubility Profile of 1-(Furan-2-yl)ethanol

1-(Furan-2-yl)ethanol (CAS No: 4208-64-4), a compound featuring a polar furan (B31954) ring and a hydroxyl group, is anticipated to exhibit good solubility in a variety of common organic solvents.[1] This qualitative assessment is rooted in the "like dissolves like" principle, where the polar nature of the alcohol functional group facilitates interaction with polar solvents. Its structural analog, furfuryl alcohol, is noted to be miscible with water and soluble in common organic solvents, suggesting a similar behavior for 1-(Furan-2-yl)ethanol.[2][3]

Due to the limited availability of specific quantitative data, a qualitative summary of expected solubility is presented in Table 1. This provides a foundational understanding for solvent selection in synthesis, purification, and formulation processes.

Table 1: Qualitative Solubility Assessment of 1-(Furan-2-yl)ethanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of 1-(Furan-2-yl)ethanol can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of 1-(Furan-2-yl)ethanol. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but can still engage in hydrogen bonding with the hydroxyl group of the solute to a certain extent. |

| Esters | Ethyl acetate | Moderate | The ester group provides some polarity, allowing for dipole-dipole interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | The polarity of these solvents is lower, but they can still solvate the molecule to some degree. |

| Nonpolar Solvents | Hexane, Toluene | Low | The significant difference in polarity between the polar solute and nonpolar solvent limits solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[4]

Materials and Equipment

-

1-(Furan-2-yl)ethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of 1-(Furan-2-yl)ethanol to a vial containing a known volume of the selected organic solvent. The amount of solute should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle. For finer separation, centrifuge the vials at a controlled temperature.[4]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.[4]

-

Quantification: Prepare a series of standard solutions of 1-(Furan-2-yl)ethanol of known concentrations in the same solvent. Analyze both the standard solutions and the filtered saturated solution using a calibrated analytical method such as HPLC or GC.[4]

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the response of the saturated solution to determine its concentration, which represents the solubility of 1-(Furan-2-yl)ethanol in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized as a clear and structured workflow. The following diagram, generated using the DOT language, illustrates the key steps of the shake-flask method.

Caption: Experimental workflow for determining the solubility of 1-(Furan-2-yl)ethanol.

Conclusion

References

Health and Safety Information for 1-(Furan-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from publicly available data on 1-(Furan-2-yl)ethanol and structurally related compounds. All personnel handling this chemical should consult a certified SDS and receive proper training.

Introduction

1-(Furan-2-yl)ethanol is a heterocyclic alcohol with a furan (B31954) moiety. While specific toxicological data for this compound is limited, its structural similarity to other furan derivatives and ethanol (B145695) necessitates a thorough evaluation of its potential health and safety hazards. Furan and its derivatives are known to exhibit toxicity, primarily mediated by metabolic activation. This guide provides a comprehensive overview of the potential hazards, handling precautions, and recommended safety testing protocols for 1-(Furan-2-yl)ethanol, based on available information for related compounds.

Hazard Identification and Classification

There is currently a lack of specific GHS classification for 1-(Furan-2-yl)ethanol. However, based on the known hazards of furan and ethanol, the following potential hazards should be considered:

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity if ingested, absorbed through the skin, or inhaled.

-

Skin Irritation/Corrosion: May cause skin irritation upon direct contact.

-

Eye Irritation/Damage: May cause serious eye irritation.

-

Germ Cell Mutagenicity: The metabolic activation of the furan ring is a significant concern for potential mutagenicity.

-

Carcinogenicity: Furan is classified as a possible human carcinogen (IARC Group 2B). The carcinogenic potential of 1-(Furan-2-yl)ethanol is unknown.

-

Flammability: As a low molecular weight alcohol, it is expected to be flammable.

Toxicological Data Summary

Table 1: Potential Acute Toxicity

| Endpoint | Test Guideline | Predicted Outcome for 1-(Furan-2-yl)ethanol |

| Acute Oral Toxicity | OECD 420, 423, or 425 | Unknown, potential for toxicity |

| Acute Dermal Toxicity | OECD 402 | Unknown, potential for toxicity |

| Acute Inhalation Toxicity | OECD 403 | Unknown, potential for toxicity |

Table 2: Potential Irritation and Sensitization

| Endpoint | Test Guideline | Predicted Outcome for 1-(Furan-2-yl)ethanol |

| Skin Corrosion/Irritation | OECD 404 | Potential for skin irritation |

| Serious Eye Damage/Irritation | OECD 405 | Potential for serious eye irritation |

| Skin Sensitization | OECD 429 | Unknown |

Table 3: Potential Genotoxicity

| Endpoint | Test Guideline | Predicted Outcome for 1-(Furan-2-yl)ethanol |

| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | Potential for mutagenicity with metabolic activation |

| In Vitro Mammalian Cell Gene Mutation Test | OECD 476 | Potential for mutagenicity |

| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Potential for clastogenicity |

Metabolic Pathway and Mechanism of Toxicity

The toxicity of many furan-containing compounds is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, in the liver.[1][2] This process is believed to generate reactive electrophilic metabolites that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[1]

The proposed metabolic pathway for 1-(Furan-2-yl)ethanol involves the oxidation of the furan ring to form a highly reactive intermediate, analogous to the metabolism of furan to cis-2-butene-1,4-dial (BDA).[3][4] This reactive intermediate is a key player in the observed toxicity of furan.[3] Glutathione (GSH) can play a role in the detoxification of these reactive metabolites.[1]

Proposed metabolic activation pathway for 1-(Furan-2-yl)ethanol.

Experimental Protocols

Due to the data gap for 1-(Furan-2-yl)ethanol, a comprehensive toxicological evaluation is recommended. The following sections outline the methodologies for key experiments based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Healthy, young adult female rats are typically used.

-

Dosing: A single animal is dosed with the test substance at the start of a series of dose levels.

-

Observation: The animal is observed for signs of toxicity for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased.

-

If the animal dies, the dose for the next animal is decreased.

-

-

Termination: The test is concluded when one of the stopping criteria is met, and the LD50 is calculated using maximum likelihood estimation.

Workflow for OECD 425 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[5][6][7]

Methodology:

-

Animal Model: Albino rabbits are the preferred species.[8][9]

-

Application: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shaved skin.[5] An untreated area serves as a control.

-

Exposure: The application site is covered with a gauze patch for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[5]

-

Scoring: The severity of skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[10][11][12]

Methodology:

-

Animal Model: Albino rabbits are used.[10]

-

Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye.[11] The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[10] Observations can be extended to 21 days to evaluate the reversibility of effects.

-

Scoring: Ocular lesions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To screen for the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[13][14][15]

Methodology:

-

Test Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-related increase in revertant colonies.

Workflow for the Ames Test (OECD 471).

Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

While specific toxicological data for 1-(Furan-2-yl)ethanol is scarce, its chemical structure suggests potential for toxicity, particularly following metabolic activation. Researchers and drug development professionals should handle this compound with caution, employing appropriate engineering controls and personal protective equipment. A comprehensive toxicological assessment following established OECD guidelines is strongly recommended to fully characterize its safety profile before any large-scale use or inclusion in consumer products.

References

- 1. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. testinglab.com [testinglab.com]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. nib.si [nib.si]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

Commercial Suppliers and Technical Guide for High-Purity 1-(Furan-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity 1-(Furan-2-yl)ethanol, its synthesis, and key applications in research and development. The information is intended to assist researchers in sourcing this critical reagent and understanding its chemical utility.

Commercial Availability

1-(Furan-2-yl)ethanol (CAS: 4208-64-4), a valuable chiral synthon and biochemical intermediate, is available from a range of chemical suppliers.[1] Purity levels and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Benchchem | B057011 | Not specified | Research quantities | For research use only.[1] |

| Fluorochem | F454963 | 95% | Not specified | Offered as (R)-1-(Furan-2-yl)ethanol.[2] |

| Sunway Pharm Ltd | CB32176 | Not specified | Bulk inquiry available | - |

| BLD Pharm | Not specified | Not specified | Not specified | Cold-chain transportation.[3] |

| Sigma-Aldrich | Multiple | Varies | Varies | Wide range of related building blocks available. |

| AChemBlock | Not specified | Not specified | Not specified | Listed as a supplier through platforms like Sigma-Aldrich. |

| Ambeed, Inc. | Not specified | Not specified | Not specified | Listed as a supplier through platforms like Sigma-Aldrich. |

Synthesis of 1-(Furan-2-yl)ethanol

The synthesis of 1-(Furan-2-yl)ethanol can be achieved through several methods, primarily involving the reduction of a ketone or the derivatization of an aldehyde.[1] Enantioselective synthesis is crucial for producing optically pure enantiomers for applications in drug development.[1]

A prevalent and environmentally friendly approach is the asymmetric bioreduction of 2-acetylfuran (B1664036) to yield enantiomerically pure (R)- or (S)-1-(furan-2-yl)ethanol using biocatalysts such as yeast.[1]

Synthesis Workflow

Experimental Protocols

Synthesis of (S)-1-(Furan-2-yl)ethanol

A detailed experimental protocol for the synthesis of (S)-1-(furan-2-yl)ethanol is described in the literature. The following is a representative procedure:

0.37 g (2.84 mmol) of 3,4-di-O-acetyl-6-deoxy-L-glucal is stirred at room temperature in an aqueous solution of H₂SO₄ (0.002 M) in the presence of 0.017 g (0.057 mmol) of HgSO₄. The reaction is monitored by TLC and upon completion (after approximately 3 hours), the mixture is extracted with EtOAc (3 x 20 mL). The combined organic layers are then extracted with a saturated solution of NH₄Cl (30 mL). The organic phase is separated, dried over MgSO₄, and concentrated under reduced pressure to yield the product as a colorless oil.[4]

Synthesis of (R)-2-(1-azidoethyl)furan from (S)-1-(Furan-2-yl)ethanol

This protocol demonstrates a key transformation of the synthesized alcohol.

To an ice-cold, stirred solution of 50 mg (0.38 mmol) of (S)-1-(furan-2-yl)ethanol and 0.1 mL (0.47 mmol) of diphenylphosphoryl azide (B81097) (DPPA) in 1 mL of anhydrous toluene, 0.068 mL (0.47 mmol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added dropwise. The resulting biphasic system is stirred at this temperature for 2 hours and then at room temperature for an additional 20 hours. After completion (monitored by TLC), the reaction mixture is washed successively with H₂O (2 x 1 mL) and aqueous HCl (5%, 1 mL). The organic layer is dried with MgSO₄ and concentrated under reduced pressure to give the oily residue product.[4]

Reaction Workflow

Applications in Drug Development and Research

1-(Furan-2-yl)ethanol, particularly its enantiomerically pure forms, serves as a crucial precursor in the synthesis of various bioactive molecules.[1] The (R)-enantiomer is a key intermediate for producing piperidine (B6355638) alkaloids such as (-)-Cassine and (-)-Spectaline, which exhibit interesting biological activities.[4] It is also utilized in the synthesis of α, β-unsaturated δ-lactones, which have shown antifungal, antibiotic, and cytotoxic effects on human tumor cells.[4] The furan (B31954) moiety itself is a privileged scaffold in drug discovery.[1]

References

The Versatile Furan Scaffold: A Comprehensive Review of Its Applications in Medicinal Chemistry, Materials Science, and Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in a multitude of scientific disciplines. Its unique electronic and structural properties have made it a cornerstone in the development of a diverse array of therapeutic agents, advanced materials, and as a versatile building block in organic synthesis. This technical guide provides an in-depth review of the applications of furan derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this exciting field.

Medicinal Chemistry: Furan Derivatives as Potent Biological Agents

Furan-containing compounds exhibit a broad spectrum of pharmacological activities, making them highly valuable in drug discovery and development.[1][2] The furan moiety can act as a bioisostere for other aromatic rings like benzene, offering advantages in metabolic stability, solubility, and receptor binding affinity.[1][3]

Anticancer Activity

Numerous furan derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines.[4][5] Some of these compounds have been shown to exert their effects by modulating key cellular signaling pathways.

One important mechanism of action for certain anticancer furan derivatives is the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[4]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HeLa (Cervical) | 0.08 | [4] |

| Compound 24 | HeLa (Cervical) | 1.23 | [4] |

| Compound 24 | SW620 (Colorectal) | Potent | [4] |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [6] |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [6] |

| Naphthofuran derivative 10b | HS 578T (Breast) | 1.51 | [7] |

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, SW620, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Furan derivative test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Caption: PI3K/Akt signaling pathway inhibited by furan derivatives.

Antimicrobial Activity

Furan derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][9] A notable example is Nitrofurantoin (B1679001), a synthetic nitrofuran used clinically for the treatment of urinary tract infections.[3]

| Compound/Derivative | Fungal Strain | MIC90 (µg/mL) | Reference |

| Nitrofuran derivative 3 | Paracoccidioides brasiliensis | 0.48 | [10] |

| Nitrofuran derivative 9 | Paracoccidioides brasiliensis | 0.48 | [10] |

| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | [10] |

| Nitrofuran derivative 1 | Candida species | 3.9 | [10] |

| Nitrofuran derivative 5 | Cryptococcus neoformans | 3.9 | [10] |

| Thiophene/furan-1,3,4-oxadiazole carboxamide 4i | Sclerotinia sclerotiorum | 0.140 | [11] |

This protocol describes the broth microdilution method for determining the MIC of a compound against a microbial strain.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Furan derivative test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the furan derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Caption: General workflow for antimicrobial compound screening.

Materials Science: Sustainable Polymers and Corrosion Inhibition

Furan derivatives, derivable from renewable biomass, are at the forefront of developing sustainable materials to replace their petroleum-based counterparts.[12][13]

Furan-Based Polymers

Polyethylene (B3416737) furanoate (PEF) is a bio-based polyester (B1180765) synthesized from 2,5-furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol.[12] PEF exhibits superior gas barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it an excellent candidate for food and beverage packaging.[12][14]

This protocol describes a one-pot, two-step synthesis of FDCA from fructose (B13574).

Materials:

-

Fructose

-

Palladium on activated carbon (Pd/C) catalyst

-

Potassium carbonate (K2CO3)

-

Water

-

Oxygen gas

-

50 mL flask

Procedure:

-

Fructose Dehydration: In a 50 mL flask, stir a mixture of fructose (0.1 g, 0.55 mmol) and 20 wt % Pd/C catalyst in 5 mL of water at 140 °C for 9 hours under a nitrogen atmosphere. This step converts fructose to 5-hydroxymethylfurfural (B1680220) (HMF).

-

HMF Oxidation: After the complete conversion of fructose, add K2CO3 (0.23 g, 1.66 mmol) to the reaction mixture. Pass oxygen gas (20 mL/min) through the solution and continue heating at 140 °C for 30 hours.

-

Isolation: Cool the reaction mixture to room temperature. The FDCA product can be isolated by filtration and further purification.

This protocol outlines a two-stage melt polycondensation method for PEF synthesis.

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

Ethylene glycol (EG)

-

Antimony(III) oxide (Sb2O3) catalyst

-

Reaction flask equipped with a stirrer and distillation column

Procedure:

-

Esterification: Charge the reaction flask with FDCA and EG in a 1:2.1 molar ratio. Heat the mixture under a nitrogen flow, first at 170 °C for 30 minutes, and then at 190-200 °C for 1 hour with stirring. Water will distill off during this stage.

-

Polycondensation: Add the Sb2O3 catalyst (300 ppm) to the reaction mixture. Slowly apply a vacuum (5.0 Pa) over 15 minutes and continue the reaction to form the PEF polymer.

Corrosion Inhibition

Furan derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments.[15][16] They adsorb onto the metal surface, forming a protective layer that mitigates corrosion.

| Furan Derivative | Concentration (M) | Inhibition Efficiency (%) | Reference |

| Furan-2-carboxylic acid | 5 x 10⁻³ | 97.6 | [16] |

| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ | 99.5 | [16] |

| Furan-2,5-diyldimethanol | 5 x 10⁻³ | 95.8 | [16] |

Materials:

-

Mild steel specimen (working electrode)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Corrosive medium (e.g., 0.5 M HCl)

-

Furan derivative inhibitors

-

Potentiostat

Procedure:

-

Electrode Preparation: Polish the mild steel electrode to a mirror finish, rinse with deionized water and acetone, and dry.

-

Electrochemical Cell Setup: Assemble a three-electrode cell with the mild steel working electrode, reference electrode, and counter electrode immersed in the corrosive medium (with and without the furan inhibitor).

-

Polarization Measurement: Perform potentiodynamic polarization by scanning the potential from a cathodic to an anodic direction at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100

Organic Synthesis: The Furan Ring as a Versatile Synthetic Intermediate

The furan ring is a valuable building block in organic synthesis, participating in a variety of chemical transformations.[17][18]

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[19][20]

Materials:

-

1,4-Dicarbonyl compound

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

-

Saturated aqueous sodium bicarbonate

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in toluene (B28343) (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 10 mL). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by flash column chromatography.

Caption: Workflow of the Paal-Knorr furan synthesis.

Synthesis of Nitrofurantoin

Nitrofurantoin is an important antibacterial drug. A common synthesis involves the reaction of 5-nitrofurfural diethyl acetal (B89532) with 1-aminohydantoin (B1197227).

Materials:

-

5-Nitrofurfural diethyl acetal

-

Hydrochloric acid

-

Purified water

-

Catalyst

-

Sodium chloride

-

1-Aminohydantoin

Procedure:

-

Hydrolysis: Add hydrochloric acid and purified water to a reaction vessel and heat to 60-70 °C. Add 5-nitrofurfural diethyl acetal and maintain the temperature at 80-85 °C for complete hydrolysis to 5-nitrofurfural.

-

Condensation: Add a catalyst and sodium chloride, followed by preheated 1-aminohydantoin (60-70 °C). Pressurize the vessel and maintain the temperature at 90-95 °C under reflux for 40-60 minutes.

-

Purification: Wash the resulting product with purified water until the pH is neutral (6.0-8.0). The crude nitrofurantoin is then washed with flowing purified water at 90-95 °C to obtain the final product.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ift.co.za [ift.co.za]

- 14. mbbcollege.in [mbbcollege.in]

- 15. Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 21. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]

A Technical Guide to 1-(Furan-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-(Furan-2-yl)ethanol, a versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, key synthetic methodologies, and its role as a precursor in the development of bioactive molecules.

Chemical Identity and Nomenclature

1-(Furan-2-yl)ethanol is a secondary alcohol featuring a furan (B31954) ring substituted at the second position with a 1-hydroxyethyl group. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-1-(Furan-2-yl)ethanol, as well as the racemic mixture.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 1-(Furan-2-yl)ethanol . For the specific enantiomers, the designation is (R)-1-(furan-2-yl)ethanol and (S)-1-(furan-2-yl)ethanol, respectively.[1][2]

The Chemical Abstracts Service (CAS) has assigned the following registry numbers:

| Form | CAS Number |

| Racemic 1-(Furan-2-yl)ethanol | 4208-64-4[3][4][5] |

| (R)-1-(Furan-2-yl)ethanol | 27948-61-4[2] |

| (S)-1-(Furan-2-yl)ethanol | Not explicitly found |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1-(Furan-2-yl)ethanol is presented below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oil/liquid | [4] |

| Boiling Point | 167-170 °C | |

| Density | 1.078 g/mL at 20 °C | |

| Solubility | Soluble in Chloroform, slightly soluble in Ethyl Acetate | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.56 (d, J=6.5 Hz, 3H), 4.88 (q, J=13.1, 6.5 Hz, 1H), 6.25 (d, J=3.1 Hz, 1H), 6.35 (m, 1H), 7.35 (s, 1H) | [6] |

| InChI Key | UABXUIWIFUZYQK-UHFFFAOYSA-N (racemic) | [3] |

| InChI Key (R-enantiomer) | UABXUIWIFUZYQK-RXMQYKEDSA-N | [2] |

Synthesis of Enantiopure 1-(Furan-2-yl)ethanol

The enantioselective synthesis of 1-(furan-2-yl)ethanol is of significant interest due to its utility as a chiral precursor. A highly efficient and green method involves the asymmetric bioreduction of the corresponding ketone, 2-acetylfuran (B1664036).

Experimental Protocol: Biocatalytic Reduction of 2-Acetylfuran

This protocol describes the asymmetric bioreduction of 2-acetylfuran to (R)-1-(furan-2-yl)ethanol using the biocatalyst Lactobacillus paracasei BD101, as reported in a study on the synthesis of enantiopure drug precursors.[6]

Materials:

-

1-(furan-2-yl)ethanone (2-acetylfuran)

-

Lactobacillus paracasei BD101 biocatalyst

-

Appropriate growth medium for the microorganism

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., MgSO₄)

Procedure:

-

Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD101 in a suitable growth medium to obtain the necessary cell mass for the bioreduction.

-

Bioreduction Reaction:

-

In a reaction vessel, suspend the Lactobacillus paracasei BD101 cells in an appropriate buffer or medium.

-

Add 1-(furan-2-yl)ethanone to the cell suspension. The reported study achieved a gram-scale synthesis, converting 9.9 g of the ketone.[6]

-

Incubate the reaction mixture under optimized conditions (e.g., temperature, pH, and agitation) for a sufficient duration. The reported conversion was complete within 48 hours.[6]

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC or GC), extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry them over an anhydrous drying agent like MgSO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The resulting (R)-1-(furan-2-yl)ethanol can be further purified if necessary, although the reported method yielded a product with high purity.

-

Results: This biocatalytic method was reported to produce (R)-1-(furan-2-yl)ethanol with an enantiomeric excess (>99%) and a high isolated yield (97%).[6]

Applications in Drug Development and Organic Synthesis

1-(Furan-2-yl)ethanol, particularly in its enantiopure forms, is a valuable intermediate in the synthesis of various bioactive compounds and natural products. The furan moiety is a recognized privileged scaffold in drug discovery.

Precursor to Piperidine (B6355638) Alkaloids

(R)-1-(furan-2-yl)ethanol serves as a key chiral precursor in the synthesis of several naturally occurring piperidine alkaloids with significant biological activities.[6] These include (-)-Cassine, (-)-Spectaline, and (-)-Carnavaline.[6] The synthetic pathway leverages the stereocenter of the alcohol to establish the chirality of the final alkaloid products.

Functional Group Transformations

The hydroxyl group and the furan ring of 1-(furan-2-yl)ethanol allow for a variety of chemical transformations, making it a versatile building block.

These transformations include:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-acetylfuran.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions, such as the formation of azides.

-

Etherification: Acid-catalyzed dehydration can lead to the formation of ethers.

-

Acylation: Reaction with acylating agents can form esters, such as 1-acetoxy-1-[2-furyl]ethane.

References

- 1. CID 144165158 | C12H16O4 | CID 144165158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-(furan-2-yl)ethanol - CAS:4208-64-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)ethanol Using Biocatalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1-(furan-2-yl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical methods for its enantioselective synthesis often require harsh reaction conditions, expensive chiral catalysts, and may generate significant waste. Biocatalysis has emerged as a green and efficient alternative, utilizing whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of 2-acetylfuran (B1664036) to the desired chiral alcohol with high enantioselectivity and under mild conditions.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(furan-2-yl)ethanol using whole-cell biocatalysts, primarily from the Lactobacillus and Bacillus genera. An alternative method employing lipase-catalyzed kinetic resolution is also presented.

Biocatalytic Asymmetric Reduction of 2-Acetylfuran

The primary biocatalytic route for producing enantiomerically pure 1-(furan-2-yl)ethanol is the asymmetric reduction of the prochiral ketone, 2-acetylfuran. This transformation is typically mediated by alcohol dehydrogenases (ADHs) present in various microorganisms. The stereochemical outcome of the reduction (i.e., the formation of the (R)- or (S)-enantiomer) is dependent on the specific enzymes present in the chosen biocatalyst. For the reaction to proceed, a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), is required and is regenerated by the microorganism's metabolism, often through the oxidation of a co-substrate like glucose or glycerol.

Data Presentation: Performance of Various Biocatalysts

The following table summarizes the performance of different whole-cell biocatalysts in the asymmetric reduction of 2-acetylfuran.

| Biocatalyst | Substrate Conc. (mM) | Co-substrate | Time (h) | Conversion (%) | e.e. (%) | Product Enantiomer | Reference |

| Lactobacillus paracasei BD101 | 50 | Glucose | 48 | >99 | >99 | (R) | [1][2] |